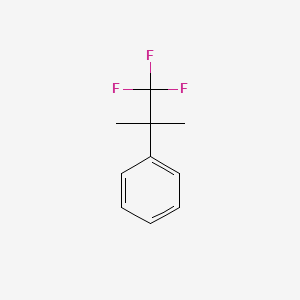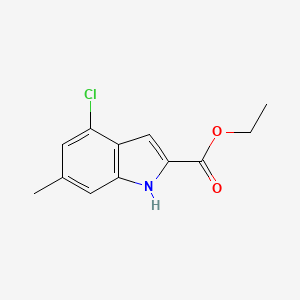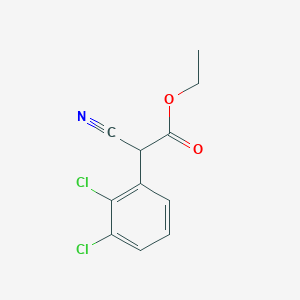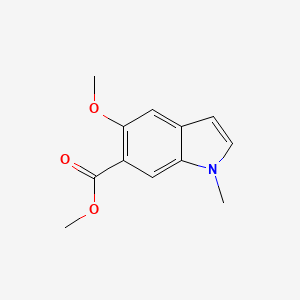![molecular formula C10H8N2O3 B13906168 6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make spiropyrans valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the reaction of indoline derivatives with nitroalkenes under specific conditions. One common method includes the cyclization of indoline with a nitroalkene in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Análisis De Reacciones Químicas
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce nitroso compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo reversible isomerization between the spirocyclic (closed) form and the merocyanine (open) form. This isomerization is triggered by light, temperature, or changes in pH. The spirocyclic form is typically colorless, while the merocyanine form is colored .
The molecular targets and pathways involved in its action depend on the specific application. In photopharmacology, for example, the compound can interact with biological targets only when in its active (merocyanine) form, allowing precise control over its activity using light.
Comparación Con Compuestos Similares
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique among spiropyrans due to its specific structural features and photochromic properties. Similar compounds include:
Spirooxazines: Another class of photochromic compounds that undergo similar isomerization reactions but have an oxazine ring instead of an indoline ring.
Diarylethenes: Compounds that also exhibit photochromism but have a different mechanism involving the reversible formation of a cyclohexadiene ring.
The uniqueness of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific nitro and cyclopropane substituents, which confer distinct photochromic and chemical properties compared to other spiropyrans.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
6-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-2-1-6(12(14)15)5-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) |
Clave InChI |
DCQFKBSQPWYVSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)
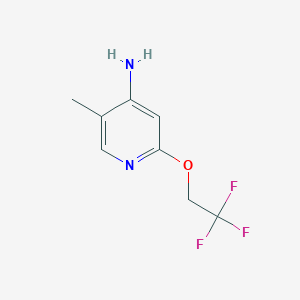

![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)
